molecular formula C17H18N6O2 B2439109 1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-65-2

1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2439109
M. Wt: 338.371
InChI Key: AYWSPLDTWJBADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Compounds within the purine analog class, including triazino and triazolo purine derivatives, have been synthesized and evaluated for their antiviral and antimicrobial activities. These studies have revealed moderate to significant activities against various pathogens, suggesting the potential of such compounds in developing new antiviral or antimicrobial agents (Kim et al., 1978), (Ashour et al., 2012).

Anticancer and Anti-HIV-1 Activities

Triazino and triazolo[4,3-e]purine derivatives have also been synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. These efforts have identified compounds with considerable activity against melanoma, non-small lung cancer, breast cancer, and moderate anti-HIV-1 activity, highlighting the therapeutic potential of purine derivatives in oncology and antiviral therapy (Ashour et al., 2012).

Molecular Structure and Characterization

Research into the synthesis, molecular structure, and characterization of benzylic derivatives of triazines has developed efficient methodologies for producing compounds in this class, providing insights into their potential applications in pharmaceuticals and chemical research (Hwang et al., 2017).

Synthesis of Novel Derivatives

The chemical synthesis and evaluation of novel derivatives, such as 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, have expanded the understanding of these compounds' affinity and functional activity at different receptor sites. This research is crucial for designing new ligands with potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Chemical Reactions and Synthesis Techniques

Studies on the chemical reactions and synthesis techniques of triazine derivatives and related compounds contribute to the broader field of organic chemistry and material science, offering new routes to synthesize complex molecules with specific properties (Collins et al., 1999).

properties

IUPAC Name

1-benzyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11-9-22-13-14(20(2)17(25)21(3)15(13)24)18-16(22)23(19-11)10-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWSPLDTWJBADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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